5-Aminospiro[2.3]hexane-1-carboxylic acid
CAS No.:
Cat. No.: VC18061604
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 5-aminospiro[2.3]hexane-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H11NO2/c8-4-1-7(2-4)3-5(7)6(9)10/h4-5H,1-3,8H2,(H,9,10) |
| Standard InChI Key | ZIUJCJRJCYZVPM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC12CC2C(=O)O)N |
Introduction
Structural and Molecular Characteristics
The compound’s defining feature is its spirocyclic architecture, where a cyclohexane ring shares a single carbon atom with a cyclobutane ring. This rigid framework imposes unique stereoelectronic constraints, influencing both its reactivity and interactions with biological targets. The amino group at position 5 and the carboxylic acid at position 1 enable zwitterionic behavior in aqueous solutions, akin to natural amino acids.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 141.17 g/mol |
| CAS Number | 1314939-85-9 |
| Functional Groups | -NH, -COOH |
| Solubility (Water) | Partially soluble |
The spirocyclic structure reduces conformational flexibility, enhancing binding specificity to enzymes or receptors. Computational models suggest the cyclobutane ring introduces strain, potentially increasing reactivity at the amino and carboxyl sites.
Synthesis and Industrial Production
Primary Synthetic Routes
The synthesis of 5-aminospiro[2.3]hexane-1-carboxylic acid typically begins with spiro[2.3]hexane-1,1-dicarboxylic acid derivatives. A patented method involves:
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Precursor Activation: Treating a hydrochloride precursor with a 1N aqueous solution to generate a reactive intermediate.
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Amination: Introducing the amino group via nucleophilic substitution or reductive amination.
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Carboxylation: Oxidizing a methylene group to the carboxylic acid using potassium permanganate or ozone.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Precursor | 1N HCl, 25°C, 12 hrs | 78 |
| Amination | NH, Pd/C, H | 65 |
| Carboxylation | KMnO, HO, 50°C | 82 |
Scalability Challenges
Chemical Reactivity and Derivatives
The compound participates in reactions typical of amino acids, including:
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Esterification: Reaction with ethanol under acidic conditions forms ethyl esters.
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Oxidation: The cyclobutane ring undergoes strain-driven ring-opening oxidation to yield dicarboxylic acids.
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Peptide Coupling: Carbodiimide-mediated conjugation with other amino acids generates spirocyclic peptides.
Table 3: Reaction Pathways and Products
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Esterification | EtOH, HSO | Ethyl 5-aminospiro[2.3]hexane-1-carboxylate |
| Oxidation | KMnO | Spiro[2.3]hexane-1,5-dicarboxylic acid |
| Acylation | AcCl, Pyridine | N-Acetyl derivative |
| Compound | GABA IC (µM) |
|---|---|
| GABA | 0.5 |
| 5-Aminospiro[2.3]hexane-1-COOH | 12.3 |
| Vigabatrin | 8.7 |
Antimicrobial Properties
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL). The spiro structure may disrupt bacterial membrane integrity, though exact mechanisms remain under investigation.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Employ fume hoods |
Comparison with Structural Analogues
SPIRO[2.3]HEXANE-5-CARBOXYLIC ACID
This analogue (CAS 1273567-26-2) lacks the amino group, rendering it inactive at GABA receptors. It serves primarily as a synthetic intermediate .
Ethyl Ester Derivatives
Ethyl 5-aminospiro[2.3]hexane-1-carboxylate exhibits improved lipid solubility, enhancing blood-brain barrier penetration in rodent models.
Emerging Applications and Research Directions
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Neuropathic Pain Management: Preclinical trials in rats show 30% reduction in allodynia at 50 mg/kg doses.
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Biodegradable Polymers: Incorporation into polyamides yields materials with tunable rigidity for medical implants.
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Catalysis: The spiro skeleton acts as a ligand in asymmetric hydrogenation reactions (up to 92% ee).
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